molecular formula C7H9ClN2O B1315561 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride CAS No. 98298-63-6

1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1315561
CAS No.: 98298-63-6
M. Wt: 172.61 g/mol
InChI Key: UFNVZQRBSDFSPY-UHFFFAOYSA-N
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Description

R7232 is a small molecule drug that acts as a cholesteryl ester transfer protein inhibitor. Cholesteryl ester transfer protein is a protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. Inhibiting cholesteryl ester transfer protein can effectively lower low-density lipoprotein cholesterol levels and increase high-density lipoprotein cholesterol levels in human plasma, making R7232 a promising therapeutic agent for cardiovascular diseases .

Scientific Research Applications

R7232 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of cholesteryl ester transfer protein and its effects on lipid metabolism. In biology, R7232 is used to investigate the role of cholesteryl ester transfer protein in various physiological processes. In medicine, it is being explored as a potential therapeutic agent for the treatment of hyperlipidemias and other cardiovascular diseases . Additionally, R7232 has applications in the pharmaceutical industry for the development of new drugs targeting cholesteryl ester transfer protein.

Future Directions

While specific future directions for 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride are not available, pyrazoles in general have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Biochemical Analysis

Biochemical Properties

1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and transferases, facilitating the transfer of acyl groups. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This compound also impacts gene expression by interacting with transcription factors and influencing their binding to DNA .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, it can alter gene expression by modulating the activity of transcription factors. These interactions result in changes in cellular processes such as signal transduction, metabolism, and gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition or activation, while at higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity. Exceeding this range can lead to adverse effects such as cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cellular metabolism and signaling pathways .

Preparation Methods

The preparation of R7232 involves several synthetic routes and reaction conditions. One common method includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide. This process involves the use of various intermediates and reagents under controlled conditions to achieve the desired product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

R7232 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of R7232, while substitution reactions may result in the formation of various substituted analogs .

Comparison with Similar Compounds

R7232 is unique compared to other cholesteryl ester transfer protein inhibitors due to its specific molecular structure and binding affinity. Similar compounds include other cholesteryl ester transfer protein inhibitors such as anacetrapib, evacetrapib, and dalcetrapib. While these compounds also inhibit cholesteryl ester transfer protein, R7232 has shown distinct pharmacokinetic properties and efficacy in preclinical studies . The uniqueness of R7232 lies in its ability to effectively inhibit cholesteryl ester transfer protein with minimal side effects, making it a promising candidate for further development.

Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVZQRBSDFSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545618
Record name 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98298-63-6
Record name 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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